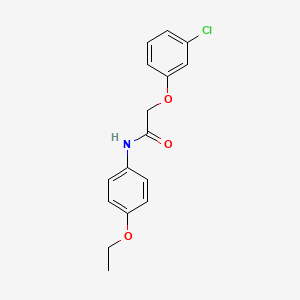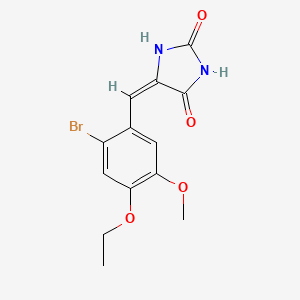![molecular formula C18H27N3O B5510343 2-methyl-4-[4-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenyl]-2-butanol](/img/structure/B5510343.png)
2-methyl-4-[4-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenyl]-2-butanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole derivatives are of significant interest in various fields of chemistry due to their diverse biological activities and applications in medicinal chemistry. They exhibit a wide range of properties which make them useful in developing pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multi-step reactions, including condensation, cyclization, and substitution reactions. For example, the synthesis of substituted 2-aminobenzo[b]pyrans involves three-component condensation of aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones (Shestopalov et al., 2003).
Molecular Structure Analysis
Crystallographic studies provide insights into the molecular structure of pyrazole derivatives. The analysis reveals the arrangement of atoms, bond lengths, angles, and the overall geometry of the molecules. For instance, the crystal structure of certain pyrazole derivatives exhibits hydrogen-bonded sheets and chains, indicating the importance of hydrogen bonding in stabilizing the crystal structure (Portilla et al., 2007).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, including nucleophilic substitution and addition reactions, which modify their chemical properties for specific applications. The reactivity is often influenced by the substituents on the pyrazole ring.
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and crystal structure, are crucial for understanding the behavior of these compounds under different conditions. These properties are determined through experimental measurements and contribute to the application potential of pyrazole derivatives.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and photophysical properties, are essential for the application of pyrazole derivatives in chemical synthesis and as functional materials.
- Shestopalov, A. M., Emelianova, Yu. M., & Nesterov, V. (2003). One-step synthesis of substituted 2-amino-5,6,7,8-tetrahydro-4H-benzo[b]pyrans. Molecular and crystal structure of 2-amino-3-(2-methoxyethoxycarbonyl)-4-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-benzo[b]pyran. Russian Chemical Bulletin (Shestopalov et al., 2003).
- Portilla, J., Mata, E. G., Cobo, J., Low, J. N., & Glidewell, C. (2007). Two isomeric reaction products: hydrogen-bonded sheets in methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and hydrogen-bonded chains of edge-fused rings in methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate. Acta Crystallographica Section C (Portilla et al., 2007).
Applications De Recherche Scientifique
Organic Synthesis and Catalysis
A notable application of this compound is in organic synthesis, especially in the development of novel catalytic processes. For instance, research has shown its utility in the one-pot synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives. These compounds are synthesized via the condensation of aldehydes, malononitrile, and either 1,3-dicarbonyl compounds or 3-methyl-1-phenyl-2-pyrazoline-5-one, demonstrating the compound's role in facilitating environmentally benign synthesis routes (Maleki & Ashrafi, 2014).
Material Science
In material science, the compound's derivatives are explored for their potential in creating new materials with desirable properties. For example, modifications of this compound have been used to synthesize Schiff base ligands, which are investigated for their antimicrobial properties and potential in creating advanced materials with biological applications (El‐Bindary et al., 2015).
Antimicrobial Research
Another significant application is in the field of antimicrobial research, where derivatives of this compound are synthesized and tested for their efficacy against various bacterial and fungal strains. These studies contribute to the development of new antimicrobial agents and offer insights into the structural requirements for biological activity (Amer et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
2-methyl-4-[4-[[methyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]phenyl]butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-18(2,22)10-9-15-5-7-16(8-6-15)12-20(3)13-17-11-19-21(4)14-17/h5-8,11,14,22H,9-10,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPADURQZDFTTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)CN(C)CC2=CN(N=C2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3,4-diethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B5510270.png)

![ethyl {[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetate](/img/structure/B5510280.png)
![8-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylcarbonyl]-3-(2-ethylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5510284.png)
![(1S*,5R*)-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5510292.png)
![3-cyclopentyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylpropanamide](/img/structure/B5510302.png)

![1-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5510323.png)
![4-[5-(2-chloro-4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5510329.png)
![2-(1-naphthyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B5510335.png)
![N-ethyl-N'-[4-(4-pyridinylmethyl)phenyl]thiourea](/img/structure/B5510345.png)

![N-{(3S*,4R*)-1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5510357.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5510361.png)